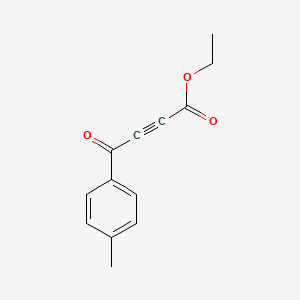
(3S,5R)-5-(methoxymethoxy)-5-phenylpentane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,5R)-5-(methoxymethoxy)-5-phenylpentane-1,3-diol is a chiral organic compound with a complex structure It features a phenyl group attached to a pentane backbone, with two hydroxyl groups and a methoxymethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,5R)-5-(methoxymethoxy)-5-phenylpentane-1,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and 1,3-dihydroxy-5-pentanol.
Formation of the Pentane Backbone: The pentane backbone is constructed through a series of reactions, including aldol condensation and reduction.
Introduction of the Methoxymethoxy Group: The methoxymethoxy group is introduced via a protection-deprotection strategy using methoxymethyl chloride and a base such as sodium hydride.
Chiral Resolution: The final step involves chiral resolution to obtain the desired (3S,5R) enantiomer.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of azides or thiol derivatives.
Scientific Research Applications
(3S,5R)-5-(methoxymethoxy)-5-phenylpentane-1,3-diol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of chiral molecules with biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,5R)-5-(methoxymethoxy)-5-phenylpentane-1,3-diol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxymethoxy group can act as a protecting group, allowing selective reactions at other sites of the molecule.
Comparison with Similar Compounds
- (3S,5R)-3,5-Bis(methoxymethoxy)-7-octyne-1-ene
- (3S,4S,5R)-5-{[(1R,2R,8aS)-2-(methoxymethoxy)-2,5,5,8a-tetramethyl-decahydronaphthalen-1-yl]methyl}-4-methyloxolan-3-yl acetate
- (3S,4R,5R,6S)-3-(methoxymethoxy)-2,4,6-trimethylpentadec-7-yn-5-ol
Comparison: (3S,5R)-5-(methoxymethoxy)-5-phenylpentane-1,3-diol is unique due to its specific chiral centers and functional groups
Properties
CAS No. |
923037-03-0 |
|---|---|
Molecular Formula |
C13H20O4 |
Molecular Weight |
240.29 g/mol |
IUPAC Name |
(3S,5R)-5-(methoxymethoxy)-5-phenylpentane-1,3-diol |
InChI |
InChI=1S/C13H20O4/c1-16-10-17-13(9-12(15)7-8-14)11-5-3-2-4-6-11/h2-6,12-15H,7-10H2,1H3/t12-,13+/m0/s1 |
InChI Key |
NNCHZAJJWNZSDU-QWHCGFSZSA-N |
Isomeric SMILES |
COCO[C@H](C[C@H](CCO)O)C1=CC=CC=C1 |
Canonical SMILES |
COCOC(CC(CCO)O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1'-(thiophen-2-ylcarbonyl)-2'-[4-(trifluoromethyl)phenyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14173170.png)



![4-[(2-Methoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide](/img/structure/B14173200.png)
![2-Methoxy-4-[6-methyl-3-(phenylamino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B14173209.png)
![1-[3-(2-Hydroperoxy-3-methylbut-3-en-1-yl)-4-hydroxyphenyl]ethan-1-one](/img/structure/B14173215.png)

![9-[5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B14173231.png)
![N-[3-(dimethylamino)propyl]-3-(4-methylphenyl)-3-(4-propan-2-yloxyphenyl)propanamide](/img/structure/B14173235.png)
